

# Etripamil: A Preclinical Pharmacology and Toxicology Profile

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An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

**Etripamil** is a novel, intranasally administered, fast-acting L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its development is centered on providing a patient-centric, self-administered therapy that can be used in a non-medically supervised setting.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology data that have supported its clinical development.

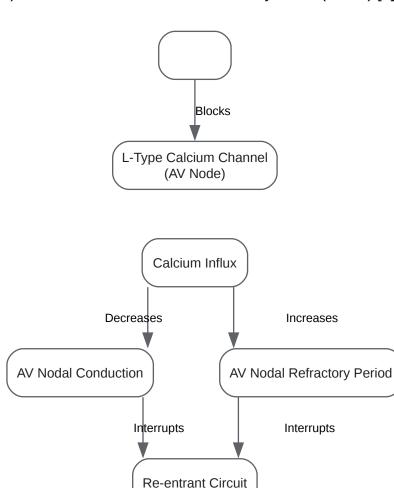
The core of **etripamil**'s therapeutic design lies in its rapid onset and short duration of action, which is a key safety feature for at-home use.[5][6] This profile is achieved through its rapid absorption via the nasal mucosa and, critically, its swift metabolism by serum esterases into an inactive metabolite.[1][5] This guide will delve into the preclinical studies that have characterized these properties, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

## Pharmacology Mechanism of Action

**Etripamil** is a non-dihydropyridine phenylalkylamine L-type calcium channel antagonist.[2] Its primary pharmacological effect is the inhibition of calcium influx into cardiac cells, particularly within the atrioventricular (AV) node.[2][5] By blocking these channels, **etripamil** slows AV



nodal conduction and prolongs the refractory period, thereby interrupting the re-entrant circuits that are responsible for most forms of PSVT, such as atrioventricular nodal re-entrant tachycardia (AVNRT) and atrioventricular re-entrant tachycardia (AVRT).[1][2]



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Caption: Etripamil's mechanism of action in terminating PSVT.

### **Pharmacodynamics**

Preclinical studies in conscious telemetered cynomolgus monkeys have demonstrated the dose-dependent pharmacodynamic effects of intravenous **etripamil**. These effects include a decrease in systolic blood pressure, an increase in heart rate, and a prolongation of the PR



interval on the electrocardiogram (ECG), which is indicative of slowed AV nodal conduction.[7] A dose of 0.3 mg/kg resulted in a mean peak PR prolongation of 27.38% from baseline within 20 minutes of administration.[7]

### **Pharmacokinetics**

The pharmacokinetic profile of **etripamil** is characterized by rapid absorption and a very short half-life, a feature deliberately engineered for its intended use.[3][5] This is primarily due to its rapid metabolism by serum esterases into an inactive carboxylic acid metabolite, MSP-2030.[5]

The following tables summarize the key pharmacokinetic parameters of **etripamil** from preclinical studies in cynomolgus monkeys.

Table 1: Intravenous **Etripamil** Pharmacokinetics in Cynomolgus Monkeys[7]

Dose (mg/kg)	Cmax (ng/mL)	AUC0–∞ (ng·min/mL)	t½ (minutes)	Clearance (mL/min/kg)
0.025	13.2	179	12.3	139
0.05	-	-	-	-
0.15	-	-	-	-
0.3	176	2364	20.8	153

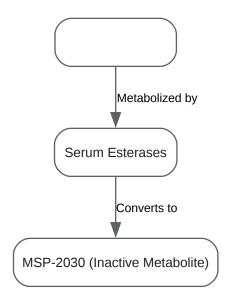
Note: Data for 0.05 and 0.15 mg/kg doses were not fully detailed in the provided search results.

Table 2: Intranasal **Etripamil** Pharmacokinetics in Cynomolgus Monkeys (Toxicology Study)[7]

Dose (mg/kg/dose)	Time to Measurable Plasma Concentration
1.9	Up to 1 hour post-dose
3.8	Up to 1 or 4 hours post-dose
5.7	Up to 1 or 4 hours post-dose



Note: Detailed Cmax, AUC, and  $t\frac{1}{2}$  values for the intranasal preclinical studies were not available in the search results.



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Caption: Metabolic pathway of etripamil.

### **Toxicology**

A comprehensive toxicology program was conducted to support the clinical development of **etripamil**, including a pivotal 26-week repeated-dose study in cynomolgus macaques.[6][8]

### Single and Repeated-Dose Toxicology

In a 26-week study, cynomolgus macaques received once-weekly intranasal doses of **etripamil** at 0 (vehicle), 1.9, 3.8, or 5.7 mg/kg/dose.[8]

No systemic toxicity was observed at any dose level.[8] This resulted in a No Observable Adverse Effect Level (NOAEL) for systemic toxicity of 5.7 mg/kg/dose, the highest dose tested. [6][8]

**Etripamil** administration resulted in dose-dependent, reversible local effects in the nasal cavity. [6][8] Findings included minimal to severe nasal epithelial damage, primarily affecting the respiratory and transitional epithelium.[8] These changes were adaptive and reactive, and



showed partial to complete recovery after a 28-day recovery period.[8] The NOAEL for local toxicity was determined to be 1.9 mg/kg/dose.[8][9]

Table 3: 26-Week Intranasal Etripamil Toxicology Study in Cynomolgus Macaques[6][8]

Parameter	Finding	
Study Duration	26 weeks (once weekly administration)	
Species	Cynomolgus Macaque	
Route of Administration	Intranasal	
Dose Levels (mg/kg/dose)	0 (vehicle), 1.9, 3.8, 5.7	
Systemic NOAEL	5.7 mg/kg/dose	
Local NOAEL	1.9 mg/kg/dose	
Key Local Findings	Minimal to severe, dose-dependent, reversible nasal epithelial damage.	
Systemic Findings	No systemic toxicity observed.	

### **Safety Pharmacology**

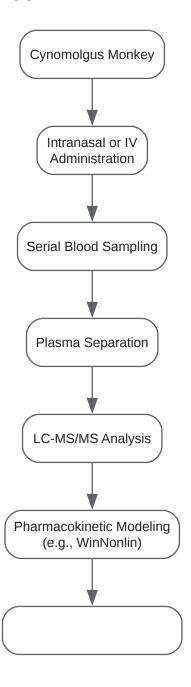
Cardiovascular safety pharmacology studies in monkeys confirmed the expected mechanism of action of **etripamil**, with dose-dependent effects on heart rate, blood pressure, and atrioventricular conduction.[6]

# Experimental Protocols Preclinical Pharmacokinetic Study in Cynomolgus Monkeys

- Study Design: A two-phase study design was utilized in conscious telemetered cynomolgus monkeys to first assess cardiovascular effects and then characterize the pharmacokinetic profile.[7]
- Dosing: For intravenous studies, etripamil was administered as a 2-minute bolus infusion.[7]
   For intranasal studies, a nasal spray device was used.[5][8]



- Blood Sampling: Blood samples were collected at various time points post-administration to determine the plasma concentration-time profile of etripamil and its metabolite, MSP-2030.
   [5]
- Bioanalytical Method: A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was used for the quantification of etripamil and MSP-2030 in plasma.
   [5][10]
- Data Analysis: Pharmacokinetic parameters such as Cmax, AUC, and t½ were determined using noncompartmental analysis.[7]





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Caption: Workflow for preclinical pharmacokinetic assessment.

### 26-Week Repeated-Dose Intranasal Toxicology Study

- Species: Cynomolgus macaques (Macaca fascicularis), with equal numbers of males and females per group.[8]
- Groups: Animals were divided into four groups and administered etripamil at dose levels of 0 (vehicle), 1.9, 3.8, or 5.7 mg/kg/dose.[8]
- Administration: The drug was administered into one nostril on a weekly basis for 26 doses.[8]
- Monitoring: Clinical signs, such as nasal discharge and sneezing, were monitored.[8]
- Terminal Procedures: At the end of the dosing period, animals underwent a full necropsy. A
  subset of animals was kept for a 28-day recovery period to assess the reversibility of any
  findings.[8]
- Histopathology: A comprehensive histopathological examination of a wide range of tissues was performed, with a particular focus on the nasal cavity, larynx, and nasopharynx.[8]

### Conclusion

The preclinical data for **etripamil** strongly support its development as a self-administered therapy for PSVT. Its pharmacological action as an L-type calcium channel blocker is well-characterized, and its pharmacokinetic profile, defined by rapid absorption and a short half-life due to efficient metabolism by serum esterases, is ideally suited for its intended clinical use.[2] [5] The comprehensive toxicology program, particularly the 26-week intranasal study in cynomolgus macaques, has established a wide safety margin for systemic effects.[6][8] While local, reversible nasal findings were observed, these are expected with intranasal administration.[6][8] Collectively, the preclinical pharmacology and toxicology profile of **etripamil** has provided a solid foundation for its successful advancement into and through clinical trials.[8]



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